N-(2-chlorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
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Overview
Description
N-(2-chlorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorobenzyl group, a tetrahydropyran ring, and an isonicotinamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with an appropriate nucleophile.
Formation of the Isonicotinamide Moiety: The isonicotinamide moiety is formed through the reaction of isonicotinic acid with an amine, followed by coupling with the previously synthesized intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2-chlorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-methoxyisonicotinamide
- N-(2-chlorobenzyl)-2-(tetrahydro-2H-pyran-4-yl)isonicotinamide
Uniqueness
N-(2-chlorobenzyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is unique due to the presence of both the tetrahydropyran ring and the isonicotinamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-17-4-2-1-3-16(17)12-22-19(23)15-5-8-21-18(11-15)25-13-14-6-9-24-10-7-14/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTQVTPNORGIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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